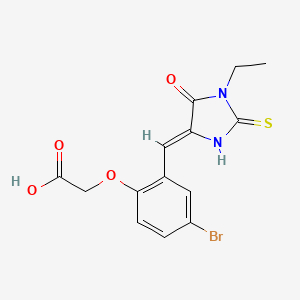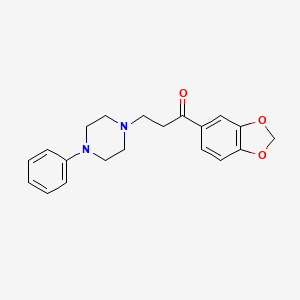![molecular formula C28H24N4O3S B2714611 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 683770-04-9](/img/structure/B2714611.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Typically, benzimidazoles are synthesized from o-phenylenediamine and a carboxylic acid or its equivalent . The sulfamoyl group could potentially be introduced through a sulfonation reaction.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to determine the structure .Applications De Recherche Scientifique
Synthesis and Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides have been explored, revealing that compounds in this class can exhibit potency comparable to known selective class III agents. Such research indicates the potential for developing new therapeutic agents targeting cardiac arrhythmias (Morgan et al., 1990).
Antipsychotic Potential
Investigations into 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents have been conducted, focusing on their synthesis and dopamine D2 receptor binding. This research highlights the therapeutic potential of benzimidazole derivatives in treating psychiatric disorders (Thurkauf et al., 1995).
Antiviral Activity
The design and preparation of imidazo[1,2-a]pyridines for antiviral applications against human rhinovirus demonstrate the versatility of benzimidazole-related compounds in developing antiviral agents. Such studies contribute to the ongoing search for effective treatments against viral infections (Hamdouchi et al., 1999).
Antimicrobial and Anticancer Evaluation
The antimicrobial activity and synthesis of thiosemicarbazide derivatives, including imidazole and other heterocyclic compounds, have been assessed, showing the potential of such compounds in antimicrobial and anticancer applications (Elmagd et al., 2017).
Material Science Applications
Research into chain-growth polycondensation for synthesizing well-defined aramide and block copolymers containing aramide with low polydispersity demonstrates the application of benzamide derivatives in material science, particularly in developing new polymeric materials (Yokozawa et al., 2002).
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. Benzimidazoles, for example, are known to have a wide range of biological activities and are used in several drugs .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-32(19-20-8-3-2-4-9-20)36(34,35)24-16-14-21(15-17-24)28(33)29-23-11-7-10-22(18-23)27-30-25-12-5-6-13-26(25)31-27/h2-18H,19H2,1H3,(H,29,33)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYQQTCBKRKOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
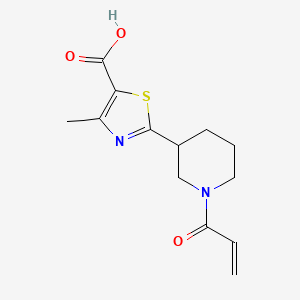
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)
![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)
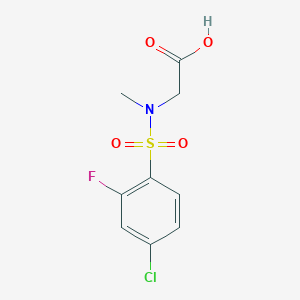

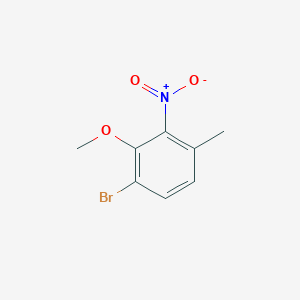
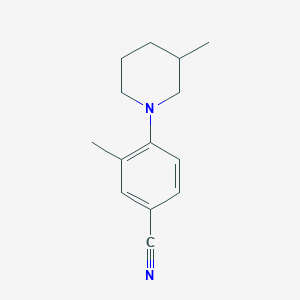
![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)
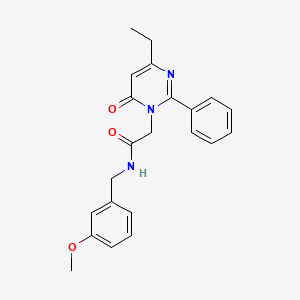
![3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene](/img/structure/B2714545.png)
![7-Hydroxy-7-methylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B2714549.png)
